molecular formula C16H12FNO3 B6377127 2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol CAS No. 1261891-94-4

2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol

Cat. No.: B6377127
CAS No.: 1261891-94-4
M. Wt: 285.27 g/mol
InChI Key: CGNYFHPEALABAU-UHFFFAOYSA-N
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Description

2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol is an organic compound with a complex structure that includes cyano, ethoxycarbonyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethoxycarbonyl Group: This step involves the reaction of a suitable phenol derivative with ethyl chloroformate in the presence of a base such as pyridine to form the ethoxycarbonyl group.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Formation of the Cyano Group: The cyano group is typically introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products

    Oxidation: Quinones and other oxidized phenol derivatives.

    Reduction: Amines and other reduced cyano derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and fluorophenyl groups can influence its binding affinity and specificity towards molecular targets, while the ethoxycarbonyl group can affect its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-4-[4-(methoxycarbonyl)-3-fluorophenyl]phenol: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    2-Cyano-4-[4-(ethoxycarbonyl)-3-chlorophenyl]phenol: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of cyano, ethoxycarbonyl, and fluorophenyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

ethyl 4-(3-cyano-4-hydroxyphenyl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c1-2-21-16(20)13-5-3-11(8-14(13)17)10-4-6-15(19)12(7-10)9-18/h3-8,19H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNYFHPEALABAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684976
Record name Ethyl 3'-cyano-3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-94-4
Record name Ethyl 3'-cyano-3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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